molecular formula C14H20ClF3N2O B1194845 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol CAS No. 95656-68-1

1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol

Cat. No. B1194845
Key on ui cas rn: 95656-68-1
M. Wt: 324.77 g/mol
InChI Key: KGOIKOVSEVRHNH-UHFFFAOYSA-N
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Patent
US04119710

Procedure details

m.p. of the hydrochloride: 176°-178° C. (decomp.), was prepared from 4'-amino-3'-chloro-2-tert.pentylamino-5'-trifluoromethyl-acetophenone hydrochloride and sodium borohydride analogous to Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4'-amino-3'-chloro-2-tert.pentylamino-5'-trifluoromethyl-acetophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][C:7]([C:14](=[O:22])[CH2:15][NH:16][C:17]([CH2:20][CH3:21])([CH3:19])[CH3:18])=[CH:6][C:5]=1[Cl:23].[BH4-].[Na+]>>[NH2:3][C:4]1[C:9]([C:10]([F:11])([F:12])[F:13])=[CH:8][C:7]([CH:14]([OH:22])[CH2:15][NH:16][C:17]([CH2:20][CH3:21])([CH3:19])[CH3:18])=[CH:6][C:5]=1[Cl:23] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
4'-amino-3'-chloro-2-tert.pentylamino-5'-trifluoromethyl-acetophenone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)CC)=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1C(F)(F)F)C(CNC(C)(C)CC)O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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